4-Amino-2,6-DI-tert-butylphenol fundamental properties
4-Amino-2,6-DI-tert-butylphenol fundamental properties
An In-Depth Technical Guide to 4-Amino-2,6-DI-tert-butylphenol: Core Properties and Scientific Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of 4-Amino-2,6-di-tert-butylphenol. We will delve into its fundamental properties, synthesis methodologies, mechanisms of action, and applications, providing field-proven insights and robust scientific grounding.
Introduction: The Significance of Sterically Hindered Phenols
4-Amino-2,6-di-tert-butylphenol, also known as 2,6-di-tert-butyl-4-aminophenol, is a member of the sterically hindered phenolic antioxidant family.[1] The defining characteristic of this class is the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the hydroxyl group. This structural arrangement is not accidental; it is precisely engineered to enhance antioxidant efficacy. The steric hindrance stabilizes the phenoxyl radical formed upon hydrogen donation, preventing it from initiating further oxidative chain reactions.[2] This inherent stability makes 4-Amino-2,6-di-tert-butylphenol and its derivatives highly effective stabilizers in materials science and promising scaffolds in medicinal chemistry.[1][3] This guide will elucidate the core chemical principles that underpin its utility.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
Structural and Molecular Data
The molecular architecture of 4-Amino-2,6-di-tert-butylphenol is central to its function. The electron-donating hydroxyl and amino groups, combined with the sterically shielding tert-butyl groups, create a unique electronic and spatial environment.
Caption: Chemical structure of 4-Amino-2,6-di-tert-butylphenol.
Tabulated Physicochemical Data
The following table summarizes the key computed and experimentally observed properties of 4-Amino-2,6-di-tert-butylphenol.
| Property | Value | Source |
| IUPAC Name | 4-amino-2,6-ditert-butylphenol | [4] |
| CAS Number | 950-58-3 | [4][5] |
| Molecular Formula | C₁₄H₂₃NO | [4][5] |
| Molecular Weight | 221.34 g/mol | [4][5] |
| Monoisotopic Mass | 221.177964357 Da | [4][5] |
| Melting Point | 105-108 °C | [6] |
| Topological Polar Surface Area | 46.2 Ų | [4][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Appearance | Solid |
Synthesis Methodologies: A Comparative Analysis
The synthetic route to 4-Amino-2,6-di-tert-butylphenol is a critical factor for its industrial viability and laboratory accessibility. The choice of method impacts yield, purity, cost, and environmental footprint. The primary precursor for its synthesis is 2,6-di-tert-butylphenol, which is produced industrially by the Friedel–Crafts alkylation of phenol with isobutene.[7]
Traditional Route: Nitration and Reduction
A historically common method involves a two-step process: the nitration of 2,6-di-tert-butylphenol followed by the reduction of the resulting nitro group.
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Causality and Drawbacks: This pathway, while functional, suffers from significant disadvantages. The nitration step necessitates large quantities of nitric acid and long reaction times (up to 10 hours).[1] The subsequent workup is cumbersome, involving multiple washing and filtration steps.[1] The reduction step often employs metal reducing agents like Zn/CaCl₂, requiring high temperatures (80°C) and extended reaction times (8 hours), which complicates post-reaction purification and generates environmentally hazardous waste.[1] The overall yield for this two-step process is modest, at approximately 65.8%, making it less suitable for large-scale industrial production.[1]
Optimized Route: Nitrosation and Reduction
An improved, more efficient synthesis has been developed that proceeds via a nitrosation reaction followed by reduction.[1][8]
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Expertise and Advantages: This optimized method represents a significant advancement. It begins with the same starting material, 2,6-di-tert-butylphenol, but utilizes a nitrosation reaction, which offers milder conditions and shorter reaction times.[1][8] The subsequent reduction of the 4-nitroso intermediate can be achieved efficiently using reagents like sodium hydrosulfite.[6] This route avoids the use of harsh nitrating agents and expensive, polluting metal catalysts.[1] The process is simpler, safer, and significantly more efficient, with reported overall yields reaching up to 99.0%.[1] The reduction in waste generation and the ability to recycle reactants make this method far more environmentally friendly and scalable for industrial production.[1]
Caption: Comparative workflow of synthesis routes for 4-Amino-2,6-di-tert-butylphenol.
Detailed Experimental Protocol: Optimized Synthesis
This protocol is based on the efficient nitrosation-reduction pathway.[1][6][8]
Step 1: Synthesis of 4-Nitroso-2,6-di-tert-butylphenol
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In a reaction vessel under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol in a suitable solvent like ethanol.
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While stirring at room temperature, sequentially add sulfuric acid and an aqueous solution of sodium nitrite. Maintain a molar ratio of approximately 1.0 : 1.0 : 1.5 (phenol : acid : nitrite).
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Continue stirring for 1.5 to 4 hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water.
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Collect the resulting yellow solid precipitate (4-nitroso-2,6-di-tert-butylphenol) by vacuum filtration.
Step 2: Reduction to 4-Amino-2,6-di-tert-butylphenol
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Dissolve the 4-nitroso-2,6-di-tert-butylphenol intermediate in an aqueous solution of sodium hydroxide (e.g., 5N NaOH).[6]
-
Prepare a separate aqueous solution of the reducing agent, sodium hydrosulfite (sodium dithionite).
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Over a period of 30 minutes, add the sodium hydrosulfite solution to the stirred solution of the nitroso compound. The reaction is exothermic, and the temperature may rise to around 50-55°C.[6]
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After the addition is complete, continue stirring for an additional 2 to 3 hours.
-
The product, 4-Amino-2,6-di-tert-butylphenol, will precipitate out of the solution.
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Rapidly collect the solid product by vacuum filtration.
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Wash the collected solid thoroughly with water and dry in a vacuum desiccator to yield the final product.
Mechanism of Action: Radical Scavenging
The primary application of 4-Amino-2,6-di-tert-butylphenol is rooted in its potent antioxidant activity. The mechanism is a classic example of hydrogen atom transfer (HAT) by a hindered phenol.[2]
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Initiation: A free radical (R•), such as a reactive oxygen species (ROS), attacks a substrate, initiating an oxidative chain reaction.
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Propagation: The substrate radical reacts with oxygen to form a peroxyl radical (ROO•), which can then attack another substrate molecule, propagating the damage.
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Termination (The Role of the Antioxidant): 4-Amino-2,6-di-tert-butylphenol intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical.[2] This neutralizes the highly reactive radical, converting it to a more stable hydroperoxide (ROOH) and terminating the chain reaction.
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Stabilization: The resulting antioxidant molecule becomes a phenoxyl radical. Crucially, this radical is highly stabilized due to two factors:
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Resonance: The unpaired electron is delocalized across the aromatic ring.
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Steric Hindrance: The two bulky tert-butyl groups at the ortho positions physically shield the radical center, preventing it from reacting with other molecules and propagating a new oxidative chain.[2] This stability is the key to its effectiveness as a primary antioxidant.
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